Wushanicaritin

Antioxidant Neuroprotection Flavonoid

Researchers studying oxidative stress-related neurodegeneration require chemically defined, high-purity reference compounds with reproducible batch-to-batch activity. Wushanicaritin (CAS 521-45-9) addresses this need as a validated neuroprotective agent (EC50=3.87 μM in PC-12 cells) with DPPH radical scavenging activity (IC50=35.3 μM) comparable to vitamin C (IC50=32.0 μM). • 12.6-fold higher antioxidant activity than co-isolated wushankaempferol (IC50=443.7 μM), providing a clear assay validation window. • Reduced estrogen receptor β affinity vs. icaritin, enabling cleaner neuroprotective mechanism studies. • Supplied with HPLC purity certification; stable storage at -20°C ensures multi-year experimental reproducibility.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
Cat. No. B1254637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWushanicaritin
Synonymswushanicaritin
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)O
InChIInChI=1S/C21H22O7/c1-21(2,26)9-8-13-14(22)10-15(23)16-17(24)18(25)19(28-20(13)16)11-4-6-12(27-3)7-5-11/h4-7,10,22-23,25-26H,8-9H2,1-3H3
InChIKeyVAYWXTLNNGACLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wushanicaritin: Hydroxylated Prenylflavonoid


Wushanicaritin (CAS: 521-45-9; 3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-4H-chromen-4-one) is a naturally occurring prenylated flavonol first isolated from Epimedium wushanense [1]. It belongs to the 8-prenylated flavone subclass and features a hydroxylated prenyl side chain at the C8 position, which distinguishes it structurally from closely related analogs such as icaritin (anhydroicaritin) [2]. While prenylated flavonoids generally exhibit enhanced lipophilicity and bioactivity relative to non-prenylated precursors [3], the specific hydroxylation pattern of wushanicaritin confers a distinct pharmacological profile that is not interchangeable with other Epimedium-derived flavonoids [4].

Source Natural prenylated flavonol from Epimedium wushanense
Structure C8 hydroxylated prenyl side chain distinguishes from icaritin
Use Context Supports flavonoid structure-activity relationship studies

Wushanicaritin vs. Generic Prenylflavonoids


Within the Epimedium genus, prenylated flavonols share a common skeleton but diverge critically at the prenyl side chain modification. Icaritin (anhydroicaritin) lacks the terminal hydroxyl group present in wushanicaritin, a structural difference that directly impacts biological activity in two quantifiable ways: first, hydroxylation of the prenyl group impairs binding affinity to estrogen receptor β, as demonstrated by molecular docking studies comparing icaritin, anhydroicaritin, and wushanicaritin [1]; second, wushanicaritin exhibits superior intercellular antioxidant activity relative to icaritin, indicating that the hydroxylated prenyl moiety enhances cellular protective capacity beyond what would be predicted from chemical antioxidant assays alone [2]. Additionally, compounds co-isolated from the same source material, such as wushankaempferol, show drastically weaker DPPH radical scavenging activity (IC50 443.7 μM versus 35.3 μM), confirming that activity is not a generic property of Epimedium wushanense flavonoids [3].

Icaritin (anhydroicaritin) Lacks terminal prenyl hydroxyl; may shift estrogen receptor binding and cellular antioxidant profile in comparative models
Wushankaempferol Co-isolated flavonoid; DPPH radical scavenging capacity may be approximately 12-fold lower, indicating compound-specific activity within Epimedium wushanense

Wushanicaritin Comparative Evidence


Intercellular Antioxidant Activity

Wushanicaritin exhibits superior intercellular antioxidant activity compared to its closest structural analog icaritin [1]. This represents a direct functional differentiation where the hydroxylated prenyl side chain confers enhanced capacity to mitigate oxidative stress within living cells.

Intercellular Antioxidant Activity
Head-to-head
Reported higher reversal of LDH release, ROS generation, and apoptosis in glutamate-induced PC-12 cells vs icaritin
Supports compound-specific cellular antioxidant profiling
Endpoint panel: LDH, ROS, apoptosis; PC-12 neuronal model
Antioxidant Neuroprotection Flavonoid Cellular Assay

Neuroprotection Potency

Wushanicaritin demonstrates superior neuroprotective potency compared to quercetin, a widely recognized neuroprotective flavonoid, with an EC50 value of 3.87 μM for neuroprotection in glutamate-challenged PC-12 cells [1]. This lower effective concentration indicates higher potency per unit mass.

Neuroprotection EC50
Head-to-head
EC50 3.87 μM
Lower effective concentration vs quercetin in PC-12 glutamate model; supports potency comparison for assay design
Quercetin served as reference neuroprotective flavonoid
Neuroprotection Flavonoid Cytoprotection PC-12 Cells

Chemical Antioxidant Capacity

In the DPPH radical scavenging assay, wushanicaritin exhibits an IC50 of 35.3 μM, demonstrating antioxidant capacity comparable to the reference antioxidant vitamin C (IC50 = 32.0 μM) [1]. In stark contrast, wushankaempferol, another flavonoid co-isolated from the same Epimedium wushanense herb, shows only weak activity with an IC50 of 443.7 μM [1].

DPPH Radical Scavenging
Head-to-head
IC50 35.3 μM
Comparable to Vitamin C (32.0 μM); 12.6-fold higher than wushankaempferol (443.7 μM)
DPPH assay; UV spectrophotometric detection
Antioxidant DPPH Radical Scavenging Flavonoid

Estrogen Receptor Binding Selectivity

Molecular docking studies comparing icaritin, anhydroicaritin, and wushanicaritin reveal that wushanicaritin exhibits weak binding affinity to estrogen receptor β (ERβ), a property attributed specifically to prenyl hydroxylation [1]. In contrast, icaritin demonstrates stronger predicted affinity and is positioned within the ligand binding cavity via π-π stacking and hydrophobic interactions that induce an activated helix-12 conformation [1].

Estrogen Receptor Binding
Data to verify
Weak ERβ affinity predicted by molecular docking; icaritin shows stronger predicted binding
Prenyl hydroxylation may reduce ERβ engagement; useful for studies avoiding estrogen receptor-mediated effects
In silico docking; experimental binding data not provided
Estrogen Receptor Molecular Docking Flavonoid Selectivity

Wushanicaritin Application Scenarios


Neuronal Oxidative Stress Mitigation

Wushanicaritin's demonstrated neuroprotective efficacy (EC50 = 3.87 μM) and superior intercellular antioxidant activity compared to icaritin make it a valuable tool compound for investigating neuroprotective mechanisms in PC-12 cells and other neuronal models [1]. Its capacity to reverse LDH release, suppress ROS generation, reduce apoptosis, maintain mitochondrial membrane potential, and inhibit caspase-3 activation provides a multi-endpoint framework for dissecting oxidative stress-related neurodegeneration pathways [1]. Researchers studying Parkinson's disease, ischemic stroke, or glutamate excitotoxicity may find wushanicaritin a potent reference compound with a cleaner estrogen receptor profile than icaritin [1][2].

Antioxidant Reference Standard

With DPPH radical scavenging activity (IC50 = 35.3 μM) comparable to vitamin C (IC50 = 32.0 μM) [3], wushanicaritin serves as a chemically defined, natural-product-derived positive control for antioxidant screening assays. Its activity is 12.6-fold higher than the co-isolated flavonoid wushankaempferol (IC50 = 443.7 μM) [3], providing a clear activity window for assay validation. Procurement of purified wushanicaritin ensures reproducibility in antioxidant studies, avoiding the batch-to-batch variability inherent in crude Epimedium extracts or undefined flavonoid mixtures.

Functional Food Ingredient Research

The combination of potent chemical antioxidant activity (DPPH IC50 = 35.3 μM) and superior intercellular protective effects relative to icaritin positions wushanicaritin as a candidate for functional food ingredient research [1][3]. Its ability to maintain the enzymatic antioxidant defense system and preserve mitochondrial function in glutamate-stressed cells [1] supports investigations into dietary interventions for oxidative stress management. The compound's reduced estrogen receptor β affinity, relative to icaritin, may offer a more targeted safety profile for food-related applications where hormonal effects are undesired [2].

Pharmacokinetic and Metabolism Studies

Wushanicaritin undergoes glucuronidation by human UDP-glucuronosyltransferase (UGT) enzymes, with documented metabolism by UGT1A1 and UGT1A7 isoforms in liver and intestine microsomes [4][5]. The role of efflux transporters, including breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs), in modulating wushanicaritin glucuronidation has been established in UGT1A1-overexpressing HeLa cell models [5]. These metabolic and transport characteristics make wushanicaritin a relevant probe compound for studying phase II metabolism and transporter-mediated disposition of prenylated flavonoids, with direct comparability to icaritin and related analogs.

Application
Selection Property
Validation Focus
Neuronal cell stress model research
Glutamate-induced PC-12 cell response profile
LDH, ROS, and apoptosis endpoint panel
Chemical antioxidant assay standardization
DPPH radical scavenging activity context
Vitamin C-comparable positive control performance
Research on prenylated flavonoid dietary models
Reduced estrogen receptor β engagement vs icaritin
Hormone-independent antioxidant mechanism studies
Phase II metabolism and efflux transporter research
UGT1A1/1A7 glucuronidation and BCRP/MRP substrate profile
Hepatic and intestinal disposition model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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